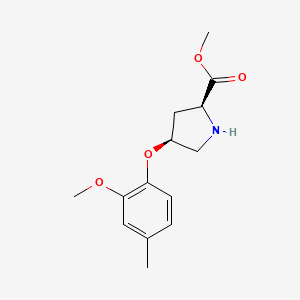

Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate

Descripción general

Descripción

Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate, identified by its CAS number 1217782-72-3, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₇NO₄

- Molecular Weight : 253.28 g/mol

- IUPAC Name : this compound

The structure features a pyrrolidine ring substituted with a methoxy group and a phenoxy moiety, contributing to its unique biological profile.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is critical in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage to cells .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

- Case Study : A study conducted on lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound significantly reduced the levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

This compound has been investigated for neuroprotective effects against neuronal cell death induced by oxidative stress.

- Findings : Experimental models using neuroblastoma cells indicated that the compound promotes cell survival and reduces apoptosis through the activation of the PI3K/Akt signaling pathway .

Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in cancer therapeutics.

Neuroprotective Effects

Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate has also shown promise in neuroprotection. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate pathways involved in neuroinflammation and oxidative damage.

Biological Research

Proteomics

This compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its unique chemical structure allows it to serve as a probe for identifying specific protein targets within complex biological systems. By labeling proteins or influencing their activity, researchers can gain insights into cellular processes and disease mechanisms.

Enzyme Inhibition Studies

this compound has been explored for its potential to inhibit certain enzymes involved in metabolic pathways. Understanding how this compound interacts with enzymes can lead to the development of new inhibitors that may be useful in treating metabolic disorders or enhancing drug efficacy.

Therapeutic Applications

Potential Drug Development

Given its diverse biological activities, this compound is being investigated as a lead compound for new drug development. Its ability to target multiple pathways involved in disease progression makes it a versatile candidate for creating novel therapeutics aimed at various conditions, including cancer and neurodegenerative diseases.

Case Studies

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid.

-

Reagents/Conditions : LiOH in THF at 0°C to room temperature .

-

Mechanism : Nucleophilic acyl substitution, where hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

-

Product : (2S,4S)-4-(2-Methoxy-4-methylphenoxy)pyrrolidine-2-carboxylic acid.

Pyrrolidine Ring Functionalization

The pyrrolidine ring participates in stereospecific reactions due to its rigid conformation:

-

Oxidation : TEMPO-mediated oxidation converts secondary alcohols (if present) to ketones under mild conditions .

-

Reduction : Borane (BH₃) selectively reduces carbonyl groups to alcohols, as seen in precursor synthesis .

Phenoxy Substitution Reactions

The 2-methoxy-4-methylphenoxy group undergoes electrophilic aromatic substitution (EAS) and nucleophilic displacement:

Functional Group Interconversion

-

Reduction of Carboxylate : LiAlH₄ reduces the ester to a primary alcohol.

-

Oxidation : NaClO₂/NaOCl oxidizes alcohols to carboxylic acids in the presence of TEMPO .

Stereochemical Stability

The (2S,4S) configuration remains intact under most reaction conditions due to the rigid pyrrolidine ring, as confirmed by chiral HPLC and X-ray crystallography in related analogs .

Key Reaction Data Table

Reactivity Trends

-

The methoxy group at the 2-position deactivates the aromatic ring, limiting EAS reactivity.

-

The methyl group at the 4-position introduces steric hindrance, affecting regioselectivity in substitution reactions .

The compound’s synthetic versatility is demonstrated by its use as a precursor for bioactive molecules, particularly in glutamate receptor antagonist research . Future studies should explore catalytic asymmetric modifications and cross-coupling reactions to expand its utility.

Propiedades

IUPAC Name |

methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9-4-5-12(13(6-9)17-2)19-10-7-11(15-8-10)14(16)18-3/h4-6,10-11,15H,7-8H2,1-3H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXLUQBUDKOSGH-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.